(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid
Description
The compound “(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid” is a structurally complex molecule featuring a 1,5-benzodiazepine core substituted with methyl and phenyl groups at positions 4 and 3, respectively. The (2E)-4-oxobut-2-enoic acid moiety is linked to the benzodiazepine via an amide bond.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-4-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H17N3O3/c1-13-19(14-7-3-2-4-8-14)20(23-17(24)11-12-18(25)26)22-16-10-6-5-9-15(16)21-13/h2-12,19H,1H3,(H,25,26)(H,22,23,24)/b12-11+ |
InChI Key |
OOEBMBVFKDEHLL-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C=CC(=O)O |
solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-phenyl-1,5-benzodiazepin-2-amine with a suitable α,β-unsaturated carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Nucleophilic Conjugate Additions
The α,β-unsaturated carbonyl group (oxobut-2-enoic acid) undergoes Michael additions with nucleophiles at the β-carbon. This reactivity is well-documented in structurally similar compounds :
Cycloaddition Reactions
The α,β-unsaturated system participates in Diels-Alder reactions as a dienophile, forming six-membered cyclic adducts.
Hydrolysis and Decarboxylation
The carboxylic acid group and conjugated carbonyl system are susceptible to hydrolysis and thermal decarboxylation:
Electrophilic Aromatic Substitution
The benzodiazepine ring undergoes substitution at positions activated by electron-donating groups:
Tautomerism and Stability
The compound exhibits keto-enol tautomerism, influencing its reactivity:
-
Keto form : Dominant in non-polar solvents; enhances electrophilicity of α,β-unsaturated system.
-
Enol form : Stabilized by intramolecular hydrogen bonding in polar solvents; increases nucleophilic character .
Comparative Reactivity with Structural Analogs
Key differences in reactivity between the target compound and analogs:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to benzodiazepines exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation effectively. The compound may share similar mechanisms of action, potentially disrupting cancer cell growth through apoptosis induction or cell cycle arrest.
Case Study:
A study on benzodiazepine derivatives demonstrated that specific structural modifications enhanced their anticancer activity against various cell lines, including leukemia and CNS cancers. The structure-activity relationship (SAR) highlighted the importance of functional groups in enhancing efficacy against cancer cells .
Anxiolytic and Sedative Effects
Benzodiazepines are well-known for their anxiolytic and sedative properties. The compound may exhibit similar effects by modulating the GABAergic system, which is crucial for anxiety regulation and sedation.
Research Findings:
Studies have documented the effectiveness of benzodiazepine derivatives in reducing anxiety symptoms in animal models. These findings suggest that (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid could be explored for its potential as a therapeutic agent in anxiety disorders .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's disease.
Experimental Evidence:
Research has shown that benzodiazepine derivatives can act as effective inhibitors of AChE, leading to increased levels of acetylcholine in the brain, thereby improving cognitive function . The compound's ability to inhibit these enzymes could be further investigated for neuroprotective effects.
Structure Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzodiazepine core can lead to variations in potency and selectivity for different biological targets.
Table: Structure Activity Relationship Insights
Mechanism of Action
The mechanism of action of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. Additionally, the compound may influence other signaling pathways and molecular targets, contributing to its diverse range of biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several butenoic acid derivatives and heterocyclic amides. Below is a detailed comparison based on molecular features, physicochemical properties, and substituent effects:
Table 1: Structural and Physicochemical Comparison
Key Observations
Heterocyclic Core Influence :
- The target compound’s 1,5-benzodiazepine core distinguishes it from pyrazole-based () or linear-chain analogs (). Benzodiazepines typically exhibit greater conformational rigidity, which may enhance receptor binding specificity.
- The pyrazole derivative () features a smaller heterocycle but includes a 3-oxo group, which could influence hydrogen-bonding interactions.
Substituent Effects :
- The phenyl and methyl groups on the benzodiazepine core (target compound) likely increase hydrophobicity compared to the isopropylamine group in or the methoxy ester in .
- The (2E)-configuration in the target compound may confer stereochemical advantages in biological interactions compared to the (2Z)-isomers in .
Physicochemical Properties: The carboxylic acid group in the target compound and suggests higher aqueous solubility than the esterified derivative in .
Research Implications and Limitations
While the evidence lacks direct pharmacological or crystallographic data for the target compound, structural analogs provide insights:
- The benzodiazepine core may confer unique bioactivity, but its bulkiness could limit bioavailability.
- Comparative analysis with and highlights the importance of stereochemistry (E vs. Z) and heterocycle choice in modulating physicochemical properties.
Further studies are needed to validate these hypotheses, including synthesis, crystallographic analysis (using SHELX-based pipelines, ), and pharmacological screening.
Biological Activity
The compound (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid, often referred to as a benzodiazepine derivative, has garnered attention for its potential biological activities. Benzodiazepines are known for their psychoactive effects and therapeutic applications, including anxiolytic, sedative, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 306.35 g/mol |
| IUPAC Name | (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid |
Pharmacological Effects
- Anxiolytic Properties : Similar to other benzodiazepines, this compound exhibits anxiolytic effects by modulating the GABA_A receptor activity. Research indicates that it enhances the inhibitory neurotransmission in the central nervous system (CNS), leading to reduced anxiety levels .
- Anticonvulsant Activity : The compound has shown promise in preclinical models as an anticonvulsant agent. It appears to inhibit seizure activity through its action on GABAergic pathways, which are crucial in maintaining neuronal excitability .
- Sedative Effects : The sedative properties are attributed to its ability to enhance GABAergic transmission, resulting in decreased neuronal excitability and promoting sleep .
The primary mechanism of action for (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid involves:
- GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on GABA_A receptors, facilitating increased chloride ion influx when GABA is present. This hyperpolarizes the neuron and decreases its likelihood of firing .
- Neurotransmitter Interactions : It also influences other neurotransmitter systems, including serotonin and norepinephrine pathways, which may contribute to its anxiolytic and mood-stabilizing effects .
Case Studies
Several studies have investigated the biological activity of benzodiazepine derivatives similar to the compound :
- Study on Anticonvulsant Activity : A study demonstrated that a related benzodiazepine derivative significantly reduced seizure frequency in animal models when administered at varying doses. The results indicated a dose-dependent relationship between the compound's efficacy and its concentration .
- Clinical Trials for Anxiety Disorders : Clinical trials involving similar compounds have shown significant reductions in anxiety symptoms among participants diagnosed with generalized anxiety disorder (GAD). The trials highlighted improvements in the quality of life and daily functioning among patients treated with these derivatives compared to placebo groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid, and how can purity be optimized?
- Methodological Answer : The compound's synthesis typically involves coupling the benzodiazepine core with 4-oxobut-2-enoic acid derivatives via Michael addition or amidation reactions. For purity optimization, use preparative HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirm stereochemistry via NMR (e.g., NOESY for E/Z isomer differentiation) and monitor reaction intermediates using LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ X-ray crystallography to resolve the crystal structure, particularly focusing on the (2E)-configuration and hydrogen bonding between the amide and carboxylic acid groups. Complementary techniques include FT-IR (to confirm carbonyl stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Use microbial growth inhibition assays (e.g., broth microdilution for MIC determination against Staphylococcus aureus or Escherichia coli) to evaluate antimicrobial potential. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), ensuring negative controls (DMSO vehicle) and positive controls (doxorubicin) are included .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). Conduct a meta-analysis of existing data, standardizing protocols via OECD guidelines. For example, replicate antimicrobial assays under identical nutrient broth compositions and inoculum sizes. Cross-validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) to assess binding affinity to bacterial enzymes .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Determine physicochemical properties (logP, hydrolysis half-life) using shake-flask assays and GC-MS.
- Phase 2 : Simulate biodegradation in soil/water matrices (OECD 307/308 guidelines) with LC-MS/MS monitoring.
- Phase 3 : Assess ecotoxicity using Daphnia magna (OECD 202) and Aliivibrio fischeri bioluminescence inhibition assays.
Q. How can the mechanism of action against microbial targets be elucidated?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase). Validate via enzyme inhibition assays (e.g., gel electrophoresis for DNA supercoiling inhibition). For resistance profiling, perform whole-genome sequencing of post-exposure microbial colonies to identify mutations .
Q. What strategies mitigate instability of the α,β-unsaturated ketone moiety during pharmacological testing?
- Methodological Answer : Stabilize the compound by formulating it in lyophilized form with cryoprotectants (e.g., trehalose). For in vivo studies, use PEGylated nanoparticles to enhance solubility and reduce hydrolysis. Monitor degradation via UPLC-PDA at 254 nm .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values in cytotoxicity assays?
- Methodological Answer : Variability may stem from cell line heterogeneity (e.g., MCF-7 vs. HepG2 metabolic profiles) or assay duration (24 vs. 72-hour exposure). Standardize protocols using CLSI guidelines, and report IC₅₀ with 95% confidence intervals from dose-response curves (GraphPad Prism). Include ROS quantification (DCFH-DA assay) to differentiate cytotoxic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
